5-[2-Methyl-1-(phenylmethyl)-6-(trifluoromethyl)-4-pyridinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[2-methyl-1-(phenylmethyl)-6-(trifluoromethyl)-4-pyridinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a member of barbiturates.
Scientific Research Applications
Molecular Structure Analysis
Research has explored the spectroscopic characterization of similar compounds, focusing on molecular geometry, vibrational spectra, and charge transfer interactions. For instance, Paulraj and Muthu (2013) investigated the FT-IR and FT-Raman spectra of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, analyzing molecular geometry and vibrational assignments using HF and B3LYP(DFT) methods (Paulraj & Muthu, 2013).
Generation of Methyleneketene
Research by Brown, Eastwood, and McMullen (1976) explored the pyrolytic generation of methyleneketene from compounds like 2,2,5-trimethyl-5-phenylseleno-1,3-dioxan-4,6-dione. Their study involved oxidation and pyrolysis processes, revealing insights into the formation of methyleneketene and its breakdown products (Brown, Eastwood, & McMullen, 1976).
Synthesis and Biological Evaluation
Leblois et al. (1987) investigated the synthesis of various indane-1,3-diones, including 2-(1,4-dihydro 4-pyridinylidene) indane-1,3-diones, which are structurally related to the compound . Their work focused on synthesizing these compounds and evaluating their anti-inflammatory activities (Leblois et al., 1987).
Structural Studies of Similar Compounds
Šafár̆ et al. (2000) conducted a study on compounds like 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, examining their ring-opening reactions with secondary amines. This research offers insights into the behavior of similar cyclic compounds under chemical reactions (Šafár̆ et al., 2000).
Protoporphyrinogen IX Oxidase Inhibitors
Li et al. (2005) studied trifluoromethyl-substituted compounds, including protoporphyrinogen IX oxidase inhibitors, focusing on their molecular structures and crystal formations. These studies can provide a framework for understanding the properties of similar trifluoromethyl-substituted compounds (Li et al., 2005).
Properties
Molecular Formula |
C18H14F3N3O2S |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-[1-benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H14F3N3O2S/c1-10-7-12(14-15(25)22-17(27)23-16(14)26)8-13(18(19,20)21)24(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,22,23,25,26,27) |
InChI Key |
MNGXUGSTRXRLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)NC2=O)C=C(N1CC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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